![molecular formula C17H20ClN3O B2533250 2-氯-N-[1-(二甲氨基)-3-苯基丙-2-基]吡啶-3-甲酰胺 CAS No. 1385304-36-8](/img/structure/B2533250.png)

2-氯-N-[1-(二甲氨基)-3-苯基丙-2-基]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

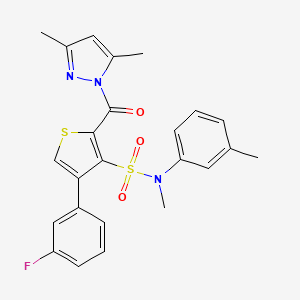

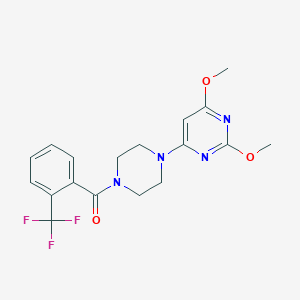

The compound "2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a pyridine derivative with potential pharmacological properties.

Synthesis Analysis

The synthesis of related pyridine carboxamide compounds involves multi-step reactions, starting with the appropriate pyridine or pyrazine derivatives. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine carboxamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H NMR, and HRMS . The structure of the compound "2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide" would likely be determined using similar techniques. Additionally, X-ray structural analysis can provide detailed insights into the coordination modes and bonding within the molecule, as seen in the study of mercury(II) complexes with thiosemicarbazone derivatives of pyridine-2-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of pyridine carboxamide derivatives can be diverse. For example, thiosemicarbazone derivatives of pyridine-2-carboxamide react with chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) to form tetrahedral complexes . The compound of interest may also undergo specific reactions based on its functional groups, such as amide formation, substitution reactions, or complexation with metals, which would be important for its potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their practical use. These properties are often influenced by the substituents on the pyridine ring and the nature of the amide group. The provided papers do not directly discuss the physical properties of the specific compound , but similar compounds synthesized in the studies show good yields and purity, which suggests that they have stable and favorable properties for further applications .

科学研究应用

化学合成和相互作用

氯[2-(二甲氨基甲基)苯基-C1]汞(II)与吡啶-2-甲酰胺和吡嗪-2-甲酰胺的硫代半氨基咔唑衍生物的相互作用已被研究,表明这些化合物可以形成四面体 [Hg(TSC)2]配合物。光谱研究和 X 射线结构分析证明了硫代半氨基咔唑的 S,N 配位模式,突出了类似化合物在配位化学和材料科学中的化学多功能性和潜在应用 (Abram, Castiñeiras, García-Santos, & Rodríguez-Riobó, 2006)。

抗菌活性

对杂环合成中吡啶-2(1H)-硫酮的研究导致了具有显著抗菌活性的新型硫代取代乙基烟酸酯、噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物的合成。对新型吡啶衍生物的探索强调了像 2-氯-N-[1-(二甲氨基)-3-苯基丙-2-基]吡啶-3-甲酰胺这样的化合物作为开发新型抗菌剂的前体的潜力 (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011)。

放线菌素的扩增

包括吡啶基衍生物在内的未稠合杂环作为针对大肠杆菌的放线菌素扩增剂的作用已被记录,这提供了对吡啶衍生物的修饰如何影响生物活性的见解。这项研究为利用像 2-氯-N-[1-(二甲氨基)-3-苯基丙-2-基]吡啶-3-甲酰胺这样的化合物的结构特征开发新型治疗剂提供了机会 (Brown & Cowden, 1982)。

杂环合成

烯胺腈在杂环合成中的用途,导致了新的吡唑、吡啶和嘧啶衍生物的产生,这例证了吡啶衍生物在合成多种杂环结构中的广泛应用。这项研究突出了该化合物在合成具有在药物和材料科学中潜在应用的复杂分子的作用 (Fadda, Etman, El-Seidy, & Elattar, 2012)。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins .

Mode of Action

It’s known that the presence of a carboxamide moiety in similar compounds like indole derivatives can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to inhibit the activity of various enzymes and proteins, which could result in a range of cellular effects .

属性

IUPAC Name |

2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRREQWULMRLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)

![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)

![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)

![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

![2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2533186.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)